molecular formula C11H7N3OS B1608775 6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 562792-68-1

6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde

Cat. No. B1608775
M. Wt: 229.26 g/mol
InChI Key: NXCJMMOKFQJPSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Researchers have designed and synthesized a library of derivatives containing an isoxazole ring linked to the imidazo-thiazole scaffold through a p-phenylene spacer. The synthetic route may vary, but the final product is typically obtained through efficient chemical transformations .

Scientific Research Applications

  • Catalysis and Synthesis

    • The compound has been utilized in catalytic processes and the synthesis of various heterocyclic systems. For instance, it's used in aqueous syntheses of methylimidazo[1,2-a]pyridines, and in silver-catalyzed intramolecular aminooxygenation processes, yielding imidazo[1,2-a]pyridine-3-carbaldehydes. These methods emphasize the role of this compound in facilitating reactions and contributing to the formation of complex organic structures (Mohan, Rao, & Adimurthy, 2013).
  • Biological and Medicinal Chemistry

    • The compound's derivatives have been synthesized and studied for their biological activity, such as antimicrobial properties. For example, imidazo[1,2-a]pyridine-3-carbaldehydes have been reacted with different aryl ketones, yielding compounds that displayed notable antibacterial and antifungal activities (Ladani et al., 2009). Another study synthesized imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their antimicrobial activity, showcasing their potential in combating microbial infections (Alegaon & Alagawadi, 2011).
  • Material Chemistry and Structural Analysis

    • Research has also focused on the structural characterization and analysis of compounds related to 6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde. For example, studies have detailed the synthesis and crystallographic characterization of cadmium chloride complexes containing novel imidazo[1,5-a]pyridine derivatives, highlighting the compound's significance in forming complex and structurally diverse materials (Hakimi et al., 2012).

properties

IUPAC Name

6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS/c15-7-9-10(8-1-3-12-4-2-8)13-11-14(9)5-6-16-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCJMMOKFQJPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(N3C=CSC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396603
Record name 6-(Pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde

CAS RN

562792-68-1
Record name 6-(Pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde
Reactant of Route 2
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6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde
Reactant of Route 3
6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde
Reactant of Route 4
6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde
Reactant of Route 5
6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde
Reactant of Route 6
6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde

Citations

For This Compound
1
Citations
R Morigi, A Locatelli, A Leoni, M Rambaldi… - European Journal of …, 2019 - Elsevier
A small library of 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones has been synthesized and screened according to protocols available at the National Cancer Institute (NCI). Some …
Number of citations: 4 www.sciencedirect.com

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